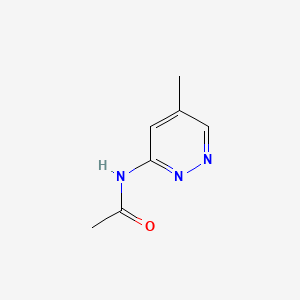

N-(5-methylpyridazin-3-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

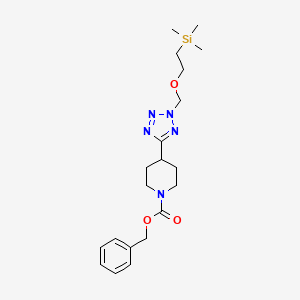

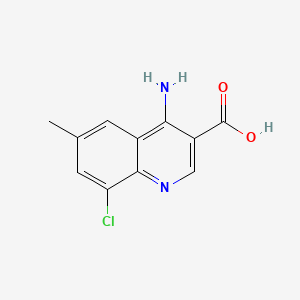

“N-(5-methylpyridazin-3-yl)acetamide” is an organic compound with the molecular formula C7H9N3O. It is a derivative of acetamide, which is the simplest amide of acetic acid . Acetamide derivatives have been reported to act as antimicrobial agents .

Synthesis Analysis

The synthesis of acetamide derivatives, including “N-(5-methylpyridazin-3-yl)acetamide”, often involves the use of α-chloroacetamides as useful building blocks for the synthesis of complex heterocyclic compounds . The molecular structures of the new compounds are determined using the FT-IR and 1 H-NMR techniques .Molecular Structure Analysis

The molecular structure of “N-(5-methylpyridazin-3-yl)acetamide” is determined using techniques such as FT-IR and 1 H-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.科学的研究の応用

Synthesis of Novel Compounds

“N-(5-methylpyridazin-3-yl)acetamide” is used in the synthesis of novel compounds bearing imidazo[2,1-b]thiazole scaffolds . These compounds are designed and synthesized based on the optimization of the virtual screening hit compound N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide .

Cytotoxicity Testing

The synthesized compounds are tested for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231 . This helps in understanding the potential of these compounds in cancer treatment.

Inhibitor Screening

The compounds are also screened for their inhibitory activity. For instance, the compound 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide, with slightly higher inhibition on VEGFR2 than the hit compound, was found to be a potential inhibitor against MDA-MB-231 .

Drug Development

The results from the cytotoxicity testing and inhibitor screening can guide the development of new drugs. For example, the aforementioned compound showed more selectivity against MDA-MB-231 than HepG2 cell line , indicating its potential as a targeted drug for specific types of cancer.

Pharmacological Studies

Compounds bearing imidazo[2,1-b]thiazole scaffolds, which “N-(5-methylpyridazin-3-yl)acetamide” is used to synthesize, have been studied for their broad spectrum of pharmacological activities . These include antifungal, antibacterial, anti-inflammatory, and antihypertensive properties .

CFTR Potentiators

The imidazo[2,1-b]thiazole scaffold compounds are also used as cystic fibrosis transmembrane conductance regulator (CFTR)-selective potentiators . This suggests potential applications in the treatment of cystic fibrosis.

将来の方向性

作用機序

Target of Action

N-(5-methylpyridazin-3-yl)acetamide is a chemical compound that is being widely researched due to its potential applications in various fields of science and industry. .

Mode of Action

The mode of action of N-(5-methylpyridazin-3-yl)acetamide is currently under investigation. As a derivative of pyrrolopyrazine, it may exhibit a range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . .

Biochemical Pathways

Pyrrolopyrazine derivatives, to which this compound belongs, have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways .

Result of Action

The molecular and cellular effects of N-(5-methylpyridazin-3-yl)acetamide’s action are currently under investigation. Given its potential range of biological activities, it may induce a variety of cellular responses .

特性

IUPAC Name |

N-(5-methylpyridazin-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-5-3-7(9-6(2)11)10-8-4-5/h3-4H,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVHAQRJWOWXJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857086 |

Source

|

| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methylpyridazin-3-yl)acetamide | |

CAS RN |

1314406-52-4 |

Source

|

| Record name | N-(5-Methylpyridazin-3-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)

![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)